molecular formula C11H8BrNO B2759960 3-Bromonaphthalene-1-carboxamide CAS No. 1221565-61-2

3-Bromonaphthalene-1-carboxamide

Cat. No.: B2759960
CAS No.: 1221565-61-2
M. Wt: 250.095
InChI Key: MGVIVWSELYMGHY-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1-carboxamide is an organic compound with the molecular formula C11H8BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a carboxamide group is attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as carbon tetrachloride (CCl4) under UV light. This reaction yields 3-bromonaphthalene, which can then be converted to this compound through a reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amide formation steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromonaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

  • Substituted naphthalene derivatives.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

3-Bromonaphthalene-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

    3-Chloronaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-Naphthamide: Lacks the bromine substitution.

    3-Bromo-2-naphthamide: Bromine substituted at a different position.

Uniqueness: 3-Bromonaphthalene-1-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which confer distinct chemical reactivity and interaction profiles. This makes it particularly valuable in synthetic chemistry and material science applications .

Properties

IUPAC Name

3-bromonaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIVWSELYMGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromonaphthalene-1-carboxylic acid (0.30 g) in tetrahydrofuran (3 mL) was added 1,1′-carbonyldiimidazole (0.29 g) under ice-cooling, and the mixture was stirred at room temperature for 2 hours. To this reaction mixture was added ammonia water (1.0 mL, 28% aqueous solution), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was stirred at room temperature for 15 minutes. The precipitated solid was collected by filtration. The obtained solid was washed with water and 1 mol/L hydrochloric acid, and dried to give 3-bromonaphthalene-1-carboxylic amide (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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